molecular formula C6H7NOS2 B6165238 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole CAS No. 69749-88-8

2-(prop-2-ene-1-sulfinyl)-1,3-thiazole

Cat. No.: B6165238
CAS No.: 69749-88-8
M. Wt: 173.3
InChI Key:
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Description

2-(prop-2-ene-1-sulfinyl)-1,3-thiazole is an organosulfur compound characterized by the presence of a thiazole ring and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole typically involves the reaction of prop-2-ene-1-sulfinyl chloride with a thiazole derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually carried out at room temperature to ensure the stability of the sulfinyl group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature and pressure, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-ene-1-sulfinyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(prop-2-ene-1-sulfinyl)-1,3-thiazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the thiazole ring.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological thiols.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(prop-2-ene-1-sulfinyl)-1,3-thiazole involves its interaction with thiol-containing proteins and enzymes. The sulfinyl group can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the context of its antimicrobial properties, where it can disrupt the function of essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(prop-2-ene-1-sulfinyl)-1,3-thiazole is unique due to the combination of the thiazole ring and the sulfinyl group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

CAS No.

69749-88-8

Molecular Formula

C6H7NOS2

Molecular Weight

173.3

Purity

95

Origin of Product

United States

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